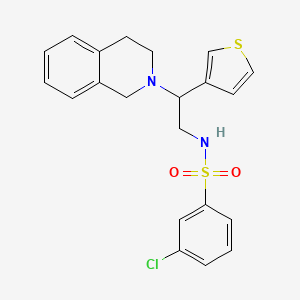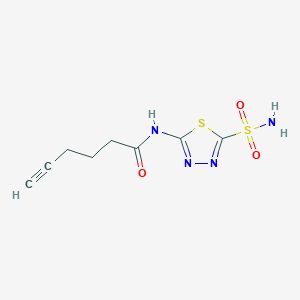![molecular formula C21H24N4O2S B2708310 N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396845-97-8](/img/structure/B2708310.png)
N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction between tryptamine and a carboxylic acid derivative, using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D shape of the molecule.Applications De Recherche Scientifique
Metabolism and Disposition in Humans
One study explored the metabolism and disposition of a structurally related γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans. It detailed the metabolic pathways and the role of specific enzymes in drug biotransformation, which is critical for understanding the pharmacokinetics and dynamics of similar compounds. Such research is foundational for developing new medications and predicting their behavior in the human body (Shaffer et al., 2008).
Pharmacokinetics and Metabolic Patterns
Another study on Meloxicam, a nonsteroidal anti-inflammatory drug, elucidated its pharmacokinetics and metabolic patterns in humans. This research offers insights into how drugs are absorbed, distributed, metabolized, and excreted, highlighting the importance of understanding these processes for effective drug development and therapeutic application (Schmid et al., 1995).
Drug Efficacy and Mechanisms of Action
Research comparing the efficacy of temozolomide versus dacarbazine in treating advanced metastatic malignant melanoma provides a clear example of how understanding a drug's mechanism of action and its metabolic pathways can guide the choice of treatment for specific conditions. Such comparative studies are crucial for optimizing therapeutic strategies and improving patient outcomes (Middleton et al., 2000).
MGMT Immunoexpression and Drug Responsiveness
A study on the responsiveness of pituitary tumors to temozolomide therapy, based on MGMT immunoexpression, illustrates the significance of biomarkers in predicting treatment outcomes. This research underscores the potential of personalized medicine, where treatments can be tailored based on individual genetic markers or expression profiles, to enhance efficacy and minimize adverse effects (Kovacs et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
7-ethyl-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-16-13(2)24-21-25(20(16)27)11-15(12-28-21)19(26)22-9-8-14-10-23-18-7-5-4-6-17(14)18/h4-7,10,15,23H,3,8-9,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJIQXOPSNUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2708239.png)

![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)

![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)





